Benzyl (2S)-4-(7-(8-chloronaphthalen-1-yl)-2-(methylsulfinyl)-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4-yl)-2-(cyanomethyl)piperazine-1-carboxylate
Description
This compound is a chiral piperazine derivative featuring a tetrahydropyrido[3,4-d]pyrimidine core substituted with an 8-chloronaphthalen-1-yl group and a methylsulfinyl moiety. The (2S)-configuration of the cyanomethyl-piperazine backbone highlights its stereochemical complexity, which is critical for its biological activity . The presence of the methylsulfinyl group may enhance solubility and binding affinity, while the 8-chloronaphthalen-1-yl substituent likely contributes to hydrophobic interactions with biological targets .
Properties
IUPAC Name |
benzyl (2S)-4-[7-(8-chloronaphthalen-1-yl)-2-methylsulfinyl-6,8-dihydro-5H-pyrido[3,4-d]pyrimidin-4-yl]-2-(cyanomethyl)piperazine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H31ClN6O3S/c1-43(41)31-35-27-20-37(28-12-6-10-23-9-5-11-26(33)29(23)28)16-14-25(27)30(36-31)38-17-18-39(24(19-38)13-15-34)32(40)42-21-22-7-3-2-4-8-22/h2-12,24H,13-14,16-21H2,1H3/t24-,43?/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCHILCUBSZKXPV-VAVPEHNASA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)C1=NC2=C(CCN(C2)C3=CC=CC4=C3C(=CC=C4)Cl)C(=N1)N5CCN(C(C5)CC#N)C(=O)OCC6=CC=CC=C6 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CS(=O)C1=NC2=C(CCN(C2)C3=CC=CC4=C3C(=CC=C4)Cl)C(=N1)N5CCN([C@H](C5)CC#N)C(=O)OCC6=CC=CC=C6 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H31ClN6O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
615.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Benzyl (2S)-4-(7-(8-chloronaphthalen-1-yl)-2-(methylsulfinyl)-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4-yl)-2-(cyanomethyl)piperazine-1-carboxylate, with the CAS number 2502155-77-1, is a complex organic compound that has garnered attention for its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.
| Property | Value |
|---|---|
| Molecular Formula | C32H31ClN6O3S |
| Molecular Weight | 615.14 g/mol |
| Density | 1.46 ± 0.1 g/cm³ (Predicted) |
| Boiling Point | 903.3 ± 75.0 °C (Predicted) |
| pKa | 1.76 ± 0.20 (Predicted) |
Research indicates that this compound may act as an inhibitor of specific oncogenic pathways, particularly those involving the KRAS G12C mutation. The KRAS protein is a critical regulator in cell signaling pathways that control cell growth and differentiation. Inhibitors targeting KRAS have shown promise in cancer therapy.
Therapeutic Applications
- Cancer Treatment : The compound's ability to inhibit KRAS G12C suggests its potential use in treating various cancers where this mutation is prevalent.
- Neurological Disorders : Given its structural characteristics, there may be implications for neuroprotective effects or modulation of neurotransmitter systems.
Inhibition Studies
A study focusing on compounds similar to this compound demonstrated significant inhibition of KRAS G12C in vitro. The compound exhibited effective binding affinity and selectivity against the mutant protein compared to wild-type KRAS.
Efficacy in Cell Lines
In vitro experiments using cancer cell lines such as MIA PaCa-2 and NCI-H23 showed that treatment with the compound resulted in reduced cell viability and induced apoptosis in cells harboring the KRAS G12C mutation. The maximal degradation of KRAS was observed within 24 hours of treatment.
Pharmacokinetics
Preliminary pharmacokinetic studies suggest that the compound has favorable absorption and distribution characteristics, although detailed studies are required to fully understand its metabolic profile.
Comparison with Similar Compounds
Structural Comparison
The compound’s structural analogs can be categorized into three classes:
Piperazine-based derivatives (e.g., benzyl piperazine carboxylates in and ).
Tetrahydropyrido-pyrimidine analogs (e.g., ’s compound with a pyrido[4,3-d]pyrimidine core).
Benzimidazole/pyrimidine hybrids (e.g., and ).
Table 1: Structural Features of Key Analogs
Key Observations :
- The target compound’s tetrahydropyrido[3,4-d]pyrimidine core distinguishes it from simpler piperazine derivatives (e.g., 3l in ).
- Unlike the fluorinated analog in , the methylsulfinyl group in the target compound may offer unique redox properties or hydrogen-bonding capabilities .
Pharmacological Comparison
Key Findings :
- While direct biological data for the target compound is unavailable, structurally related pyrido-pyrimidines () and benzimidazoles () show potent anticancer activity, suggesting a plausible mechanism involving kinase or isomerase inhibition .
Key Insights :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
